Benperidol

Catalog No.
S3720119
CAS No.
983-42-6
M.F
C22H24FN3O2
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benperidol

CAS Number

983-42-6

Product Name

Benperidol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)

InChI Key

FEBOTPHFXYHVPL-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F

Benperidol is a neuroleptic drug classified as a butyrophenone derivative, primarily used in the treatment of various psychiatric disorders, including psychoses, manic episodes, and psychomotor agitation. It is recognized for its high potency compared to other antipsychotics, with a significant affinity for dopamine receptors, particularly the D2 receptor. The chemical formula for benperidol is C22H24FN3O2C_{22}H_{24}FN_{3}O_{2}, and it has a molar mass of approximately 381.451 g/mol . The compound was discovered by Janssen Pharmaceutica in 1961 and has been marketed since 1966 under various trade names, including Anquil and Frenactil .

Benperidol acts primarily as a dopamine D2 receptor antagonist []. Dopamine is a neurotransmitter involved in regulating mood, movement, and reward processing. By blocking D2 receptors, Benperidol helps reduce positive symptoms of schizophrenia, such as hallucinations and delusions [].

Benperidol can cause a range of side effects, including movement disorders (extrapyramidal symptoms), sedation, and weight gain []. It also carries a risk of tardive dyskinesia, a movement disorder that can become permanent []. Due to its high potency, careful dosing is crucial to minimize side effects [].

Data on the specific toxicity of Benperidol is limited. However, its structural similarity to other antipsychotics suggests potential cardiac risks []. As with all medications, it's important to consult with a healthcare professional before taking Benperidol.

  • Dopamine D2 Receptor Antagonism

    Benperidol acts as a potent antagonist at dopamine D2 receptors in the brain. This mechanism is crucial for understanding the role of dopamine in various neurological and psychiatric conditions. Researchers can use benperidol to manipulate dopamine signaling and study its effects on behavior, cognition, and movement (Source: ).

  • Animal Models of Psychosis

    Due to its D2 receptor antagonism, benperidol can induce psychosis-like symptoms in animals. This allows researchers to develop and test potential antipsychotic medications in controlled settings (Source: ).

  • Understanding Movement Disorders

    Extrapyramidal side effects, a common side effect of benperidol, are related to its action on dopamine receptors in the brain regions controlling movement. By studying these side effects, researchers can gain insights into the pathophysiology of movement disorders like Parkinson's disease (Source: ).

  • Comparative Studies with Other Antipsychotics

    Researchers can use benperidol to compare its pharmacological profile and effects with other antipsychotics. This helps to understand the mechanisms of action of different medications and identify potential new therapeutic targets (Source).

Benperidol exhibits strong biological activity as a dopamine receptor antagonist, particularly at the D2 receptor (with an inhibition constant KiK_i of 0.027 nM) and D4 receptor (with KiK_i of 0.066 nM). It also has weaker antagonistic effects on serotonin receptors (5-HT2A with KiK_i of 3.75 nM) . In addition to its primary action on neurotransmitter receptors, benperidol displays antihistaminergic and alpha-adrenergic properties at higher doses, although it has minimal anticholinergic effects .

The synthesis of benperidol can be summarized in the following steps:

  • Starting Materials: The synthesis begins with 4-(2-keto-1-benzimidazolinyl)piperidine.
  • Alkylation Reaction: This intermediate is then alkylated using 4-chloro-4'-fluorobutyrophenone.
  • Formation of Benperidol: The reaction yields benperidol through the formation of a new carbon-carbon bond between the piperidine and butyrophenone moieties .

Benperidol is primarily utilized in the management of psychiatric conditions such as:

  • Schizophrenia
  • Manic episodes
  • Psychomotor agitation
  • Hypersexuality syndromes

Additionally, it has been explored in clinical trials for various conditions including dementia and anxiety disorders . Its potent neuroleptic effects make it particularly valuable in treating severe psychiatric symptoms.

Benperidol interacts with several other medications and substances. It can enhance the effects of sedatives and hypnotics, which may lead to increased sedation or respiratory depression. Furthermore, it may exhibit metabolic side effects such as weight gain and alterations in blood sugar levels when combined with other antipsychotics or medications that affect metabolism . Due to its strong pharmacological profile, careful monitoring is recommended when prescribing benperidol alongside other drugs.

Benperidol shares structural similarities with several other antipsychotic compounds. Here are some notable comparisons:

CompoundClassKey CharacteristicsUnique Aspects
HaloperidolButyrophenoneCommonly used antipsychotic; moderate potencyLess potent than benperidol
PimozideDiphenylbutylpiperidineUsed for Tourette syndrome; dopamine antagonistDifferent structure, less potent
DroperidolButyrophenonePrimarily used as an antiemetic; similar receptor profileContains tetrahydropyridine ring
TimiperoneButyrophenoneAntipsychotic with thiourea groupDistinct functional group
OxiperomideButyrophenoneSimilar mechanism; used for psychotic disordersLess well-known than benperidol

Benperidol's unique profile lies in its high potency and specific receptor affinity, making it particularly effective for certain patient populations while also posing a higher risk for extrapyramidal side effects compared to its counterparts .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

381.18525518 g/mol

Monoisotopic Mass

381.18525518 g/mol

Heavy Atom Count

28

Melting Point

170.9 °C

UNII

97O6X78C53

Wikipedia

Benperidol

Use Classification

Pharmaceuticals

Dates

Last modified: 08-20-2023
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